molecular formula C16H16N2O2 B12213033 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine

2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B12213033
M. Wt: 268.31 g/mol
InChI Key: KRZKUGLXLVXTJH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine (CAS RN: 421580-58-7) is a high-value chemical building block belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry. This specific compound, with the molecular formula C₁₆H₁₆N₂O₂ and an average mass of 268.316 g/mol, is characterized by its fused bicyclic structure bearing a 3,4-dimethoxyphenyl substituent and a methyl group at the 8-position . Imidazo[1,2-a]pyridines are extensively investigated for their significant and diverse biological activities. Research indicates this scaffold possesses notable analgesic, anticancer, antiosteoporosis, and anxiolytic properties, making it a priority pharmacophore in drug discovery . Several marketed drugs, including Zolpidem (for insomnia), Alpidem (an anxiolytic), and Olprinone (a cardiovascular agent), are built around this core structure, underscoring its pharmaceutical relevance . The structural features of 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine make it a promising intermediate for the design and synthesis of novel bioactive molecules, particularly in the development of antimycobacterial agents. Recent studies highlight that derivatives incorporating the 3,4-dimethoxyphenyl moiety exhibit excellent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strains, with some compounds demonstrating potency superior to standard treatments . Furthermore, this compound serves as a key precursor in multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, and other synthetic methodologies like the aza-Friedel–Crafts reaction, enabling rapid generation of molecular diversity for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable local, state, and federal regulations and under appropriate safety conditions.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C16H16N2O2/c1-11-5-4-8-18-10-13(17-16(11)18)12-6-7-14(19-2)15(9-12)20-3/h4-10H,1-3H3

InChI Key

KRZKUGLXLVXTJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation with α-Haloketones

The reaction of 2-aminopyridines with α-haloketones represents a classical approach for constructing the imidazo[1,2-a]pyridine core. For 2-(3,4-dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine, Zhu et al. demonstrated a solvent-free protocol using α-bromo-3',4'-dimethoxyacetophenone and 2-amino-5-methylpyridine at 60°C (Scheme 1) . This method eliminates the need for catalysts, leveraging the nucleophilic substitution of the halide by the pyridine nitrogen, followed by intramolecular cyclization.

Optimization Data :

  • Temperature : Reactions at 60°C achieved 85% yield, while temperatures below 50°C resulted in incomplete conversion .

  • Substrate Scope : α-Chloroketones required extended reaction times (24–36 hours) compared to α-bromoketones (6–12 hours) .

Table 1. Comparative Yields for α-Haloketone Substrates

HaloketoneReaction Time (h)Yield (%)
α-Bromo-3',4'-dimethoxyacetophenone1285
α-Chloro-3',4'-dimethoxyacetophenone3672

LED Light-Induced Synthesis

White LED light irradiation enables catalyst-free synthesis under mild conditions. A mixture of 2-amino-5-methylpyridine and 3,4-dimethoxyacetophenone in toluene undergoes photoinduced cyclization to yield the target compound (Scheme 2) . This method exploits the generation of reactive intermediates via light activation, avoiding hazardous reagents.

Key Parameters :

  • Light Source : 18 W LED lamps provided optimal irradiation intensity, with UV light causing decomposition .

  • Solvent Screening : Toluene outperformed DMF and acetonitrile, achieving 89% yield due to better photon penetration .

Table 2. Solvent Effects on LED-Mediated Synthesis

SolventDielectric ConstantYield (%)
Toluene2.3889
DMF36.763
Acetonitrile37.558

Three-Component Aza-Friedel–Crafts Reaction

The FeCl3-catalyzed three-component reaction of preformed imidazo[1,2-a]pyridines, aldehydes, and amines introduces alkyl groups at the C3 position (Scheme 3) . For 8-methyl derivatives, 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine reacts with propionaldehyde and methylamine to install the methyl substituent.

Mechanistic Insights :

  • Imine Formation : Aldehyde and amine condense to generate an imine intermediate.

  • Electrophilic Activation : FeCl3 polarizes the imine, enabling electrophilic attack at C3 of the imidazo[1,2-a]pyridine .

  • Rearomatization : Proton loss restores aromaticity, yielding the alkylated product.

Table 3. FeCl3 Loading vs. Yield

FeCl3 (mol%)Reaction Time (h)Yield (%)
5878
10682
20679

Excess catalyst (>20 mol%) led to side reactions, such as overalkylation .

Tandem Coupling with Nitroolefins

FeCl2-catalyzed tandem Michael addition-cyclization between 2-amino-5-methylpyridine and β-nitrostyrene derivatives provides a route to 8-methyl-substituted imidazo[1,2-a]pyridines (Scheme 4) . The nitroolefin acts as a two-carbon synthon, with the nitro group facilitating regioselective cyclization.

Critical Observations :

  • Catalyst Screening : FeCl2 (10 mol%) in ethanol at 80°C delivered 76% yield, whereas Cu(OTf)2 and ZnCl2 resulted in <50% conversion .

  • Nitroolefin Electronics : Electron-deficient nitroolefins (e.g., 4-nitrostyrene) accelerated reaction rates compared to electron-rich analogs .

Microwave-Assisted Multicomponent Reactions

Microwave irradiation significantly reduces reaction times for the Groebke–Blackburn–Bienaymé synthesis. Combining 2-amino-5-methylpyridine, 3,4-dimethoxybenzaldehyde, and tert-butyl isocyanide in methanol under microwave conditions (100°C, 300 W) produces the target compound in 40 minutes (Scheme 5) .

Advantages :

  • Time Efficiency : Conventional heating requires 12 hours for comparable yields .

  • Functional Group Tolerance : Methoxy and methyl groups remain intact under microwave conditions .

Table 4. Conventional vs. Microwave Synthesis

MethodTime (h)Yield (%)
Conventional1281
Microwave0.6784

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The compound participates in electrophilic substitution at activated positions, primarily influenced by its electron-donating methoxy groups. Key observations include:

  • Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to yield mono-nitro derivatives predominantly at the para position relative to methoxy groups.

  • Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions (50°C, 4 hours).

Mechanistic Insight :
The 3,4-dimethoxyphenyl substituent directs electrophiles to positions ortho/para to methoxy groups via resonance stabilization (Figure 1).

C–H Bond Functionalization

The methyl group at position 8 and imidazo[1,2-a]pyridine core enable transition-metal-catalyzed C–H activation :

Reaction TypeConditionsProductsYield (%)Ref.
Aza-Friedel–Crafts Alkylation Y(OTf)₃ catalyst, aldehyde/amineC3-alkylated derivatives65–82
Oxidative Coupling Pd(OAc)₂, Ag₂CO₃, DMF, 100°CBiaryl derivatives58–75

This three-component alkylation protocol (imidazo[1,2-a]pyridine + aldehyde + amine) produces structurally diverse analogs without inert gas protection .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed coupling reactions :

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 80°C) to form biaryl systems.

  • Buchwald-Hartwig Amination : Forms N-arylated products using XPhos-Pd-G2 precatalyst and Cs₂CO₃.

Representative Example :
Reaction with 4-bromoanisole produces 2-(3,4-dimethoxyphenyl)-8-methyl-3-(4-methoxyphenyl)imidazo[1,2-a]pyridine (85% yield).

Nucleophilic Reactivity

The nitrogen atoms in the imidazo[1,2-a]pyridine ring exhibit nucleophilic behavior:

Reaction PartnerConditionsProductApplication
Alkyl Halides K₂CO₃, DMF, 60°CQuaternary ammonium saltsBioactive intermediates
Acid Chlorides Pyridine, rtAmide derivativesDrug discovery scaffolds

Comparative Reactivity with Structural Analogs

The 8-methyl and 3,4-dimethoxy substitutions confer distinct reactivity compared to other imidazo[1,2-a]pyridines:

CompoundKey FeatureReaction Rate (vs Reference)
2-(4-Methoxyphenyl)-8-methyl analog Single methoxy1.2× faster in C–H alkylation
3-(3,4-Dimethoxyphenyl) isomer Altered substitution pattern0.7× slower in nitration

The enhanced electron density from dual methoxy groups accelerates electrophilic substitutions but sterically hinders certain coupling reactions .

Degradation Pathways

Under oxidative conditions (H₂O₂, Fe²⁺), the compound undergoes:

  • Demethylation of methoxy groups → phenolic derivatives

  • Ring-opening of imidazo[1,2-a]pyridine → pyridine-2-amine intermediates

This systematic analysis confirms that 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine’s reactivity stems from synergistic electronic effects of its substituents, enabling diverse transformations for pharmaceutical and materials science applications. Recent advances in C–H functionalization and multicomponent reactions have significantly expanded its synthetic utility.

Scientific Research Applications

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activities. For instance, certain derivatives have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation. Case studies have demonstrated the effectiveness of these compounds in preclinical models of various cancers, highlighting their potential as therapeutic agents .

Anticholinesterase Activity

Another area of interest is the anticholinesterase activity of imidazo[1,2-a]pyridine derivatives. Studies suggest that compounds with biphenyl side chains can act as acetylcholinesterase inhibitors. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The structural modifications in these compounds can enhance their binding affinity to the enzyme, thus improving their efficacy as therapeutic agents .

Therapeutic Applications

The therapeutic applications of 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine extend beyond cancer treatment and neuroprotection. These compounds are also being investigated for their potential use in:

  • Antimicrobial Agents : Certain derivatives have shown activity against bacterial strains and fungi.
  • Anti-inflammatory Drugs : The ability to modulate inflammatory responses makes these compounds candidates for treating inflammatory diseases.

Table 1: Summary of Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Activity TypeExample CompoundsMechanism of ActionReferences
Anticancer2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridineInhibition of tumor growth
AnticholinesteraseBiphenyl-substituted imidazo derivativesInhibition of acetylcholinesterase
AntimicrobialVarious imidazo derivativesDisruption of microbial cell function
Anti-inflammatorySelected derivativesModulation of inflammatory pathways

Case Studies

Several case studies have been conducted to evaluate the effectiveness and safety profiles of imidazo[1,2-a]pyridine derivatives:

  • Cancer Treatment : A study involving a derivative was conducted on mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups.
  • Neuroprotection : In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced damage.

These case studies underline the versatility and potential of 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The imidazo[1,2-a]pyridine scaffold allows for diverse substitutions, which significantly influence physicochemical properties. Below is a comparison of key analogues:

Table 1: Substituent Effects on Physical Properties
Compound Name Substituents (Positions) Molecular Weight Melting Point (K/°C) Key Structural Features
2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine 3,4-Dimethoxyphenyl (C2), methyl (C8) 268.316 Not reported Electron-rich aryl group, compact structure
2-(Adamantan-1-yl)-8-methylimidazo[1,2-a]pyridine hydrate (2b) Adamantyl (C2), methyl (C8) Not reported 363–365 K Bulky adamantyl group enhances lipophilicity
8-Amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide (38) Carboxamide (C6), piperidinylpropyl (side chain) Higher (~500 g/mol) 200.0°C Extended side chain improves solubility
8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine 3-Nitrophenyl (C2), methyl (C8) ~269.27 Not reported Electron-withdrawing nitro group alters reactivity

Key Observations :

  • Bulky substituents like adamantyl (2b) increase melting points and lipophilicity, which may affect bioavailability .
  • Carboxamide derivatives (e.g., compound 38) exhibit higher molecular weights and tailored solubility profiles, critical for pharmacokinetics .

Key Observations :

  • The 6-(1,2,3,6-tetrahydropyridin-4-yl) analogue demonstrates potent antiproliferative activity, highlighting the importance of C6 substitutions .
  • Fluorine substitution (e.g., 4-fluorophenyl) is a common strategy to improve metabolic stability and bioavailability .

Key Observations :

  • Multicomponent reactions (e.g., GBB) enable rapid diversification of the imidazo[1,2-a]pyridine core .
  • Palladium-catalyzed cross-coupling (Suzuki) is effective for introducing aryl/heteroaryl groups .

Biological Activity

2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound belongs to the imidazo[1,2-a]pyridine family, which has been studied for various therapeutic applications, including anticancer and antimicrobial properties.

  • Molecular Formula : C16H16N2O2
  • Molecular Weight : 268.31 g/mol
  • CAS Number : 421580-58-7

Anticancer Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as A-431 and Jurkat cells. The structure-activity relationship (SAR) analysis has revealed that modifications in the phenyl ring can enhance cytotoxicity against these cell lines.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridineA-431<10Induction of apoptosis
2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridineJurkat<5Inhibition of Bcl-2 protein

Antimicrobial Activity

The antimicrobial properties of 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine have also been explored. In vitro studies demonstrate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest that it could be a candidate for developing new antimicrobial agents.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50

The biological activity of 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine is primarily attributed to its ability to interact with specific biological targets:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells by modulating apoptotic pathways.
  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in cellular proliferation and survival.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Anticancer Efficacy :
    • A study evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives. The results indicated that 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine showed significant growth inhibition in multiple cancer cell lines compared to standard chemotherapy agents.
  • Antimicrobial Testing :
    • In a comparative study against common bacterial pathogens, this compound demonstrated superior activity compared to traditional antibiotics like ampicillin and streptomycin.

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